molecular formula C19H16N6O B2500997 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2199209-32-8

6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No. B2500997
CAS RN: 2199209-32-8
M. Wt: 344.378
InChI Key: BFOGNGMEIONTPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. It contains a pyridazinone ring, a pyridine ring, and an azetidine ring, among other features . These rings can have significant effects on the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine . The pyridazinone ring could also potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents . The presence of multiple rings could also affect its melting point and other physical properties .

Scientific Research Applications

Synthesis and Characterization

Researchers have been synthesizing various derivatives of pyridine and pyridazinone compounds to explore their potential applications. These compounds, including the one , often serve as starting points or intermediates for the synthesis of complex molecules with promising biological activities. For example, the synthesis and characterization of new compounds derived from similar structures have demonstrated potential antimicrobial, anticancer, and DNA cleavage activities. Such activities suggest their potential application in the development of new therapeutic agents (B. Ravi et al., 2020; Safaa I. Elewa et al., 2021).

Antimicrobial and Antioxidant Activities

The derivatives of pyridine, including those related to 6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile, have shown considerable antimicrobial and antioxidant activities. These findings are significant for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi, as well as compounds that could mitigate oxidative stress-related diseases (M. Salem et al., 2015).

Molecular Docking and In Vitro Screening

The potential of pyridine and pyridazinone derivatives for biological applications has also been assessed through molecular docking and in vitro screening. These studies aim to understand the interaction between these compounds and various biological targets, providing insights into their mechanism of action and potential efficacy in treating specific diseases (E. M. Flefel et al., 2018).

Optical and Structural Analysis

Further research into pyridine derivatives includes their optical and structural analysis, aiming at applications in materials science, such as in the development of new photonic materials, sensors, or optoelectronic devices. The detailed study of their optical properties and structural characteristics can lead to novel applications beyond biomedical uses (N. Roushdy et al., 2019).

properties

IUPAC Name

6-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c20-9-14-1-3-18(22-10-14)24-11-15(12-24)13-25-19(26)4-2-17(23-25)16-5-7-21-8-6-16/h1-8,10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOGNGMEIONTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile

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